

Toxicological data and safety assessment of Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl (E)-2-hexenoate**

Cat. No.: **B075292**

[Get Quote](#)

Ethyl (E)-2-hexenoate: A Toxicological and Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Ethyl (E)-2-hexenoate** (CAS No. 27829-72-7) is an α,β -unsaturated ester recognized for its fruity, green, and apple-like aroma. It is utilized as a flavoring agent in various food products and as a fragrance component. As a member of the α,β -unsaturated carbonyl chemical class, its toxicological profile is of interest due to the potential for Michael-type addition reactions with biological macromolecules. This technical guide provides a comprehensive overview of the available toxicological data, safety assessments, and relevant mechanistic pathways for **Ethyl (E)-2-hexenoate** to inform researchers and professionals in drug development and chemical safety.

Toxicological Data Summary

Quantitative toxicological data for **Ethyl (E)-2-hexenoate** are limited. Much of the safety assessment relies on data from structurally related compounds (read-across) and the Threshold of Toxicological Concern (TTC) principle, given its low levels of dietary exposure.

Acute Toxicity

The acute oral toxicity of **Ethyl (E)-2-hexenoate** is low.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Mouse	Oral	> 8000 mg/kg	[1][2]

Skin Irritation

Ethyl (E)-2-hexenoate is classified as a skin irritant.

Endpoint	Observation	Reference
Skin Irritation	Classified as irritating to the skin.	[1][2]

Genotoxicity

Direct genotoxicity data for **Ethyl (E)-2-hexenoate** are not readily available in the public domain. However, evaluations by regulatory bodies for its use as a flavoring agent have not raised concerns for genotoxicity at current intake levels. For the related compound, ethyl hexanoate, no evidence of genotoxic activity was observed in bacterial or cultured mammalian cell assays.[3][4]

Regulatory Safety Assessments

Both the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated **Ethyl (E)-2-hexenoate** as a flavoring agent.

Regulatory Body	Conclusion	Reference
JECFA	No safety concern at current levels of intake when used as a flavouring agent.	[5][6][7]
EFSA	Evaluated as part of Flavouring Group Evaluation 95 (FGE.95) and FGE.72Rev2; no safety concerns raised at estimated dietary intakes.	[8][9][10]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **Ethyl (E)-2-hexenoate** are not publicly available. However, such studies would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

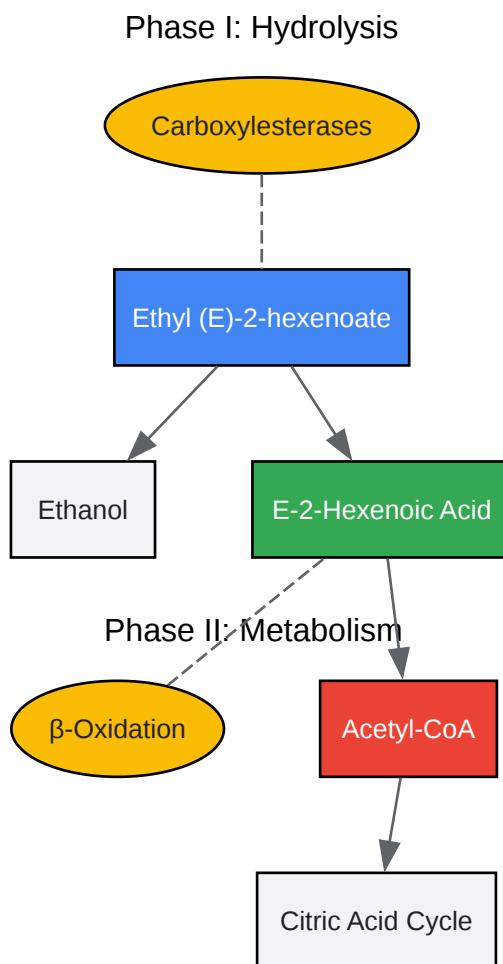
Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the LD₅₀ and classify the substance based on its acute oral toxicity.

- Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The method aims to use the minimum number of animals to obtain sufficient information on the substance's acute toxicity. [\[11\]](#)
- Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.[\[5\]](#) Animals are acclimatized for at least 5 days before the study.[\[5\]](#)
- Dose Administration: The test substance is administered orally by gavage in a single dose. [\[12\]](#) Animals are fasted overnight before dosing.[\[12\]](#) The vehicle for administration is chosen based on the substance's solubility, with aqueous solutions preferred, followed by oils (e.g., corn oil).[\[12\]](#)
- Procedure: Dosing starts at a predetermined level (e.g., 300 mg/kg). Based on the number of mortalities within a defined period (e.g., 24-48 hours), the dose is escalated or reduced for the next group of animals.
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.[\[5\]](#) A full necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation.


- Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[2][13] Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.[14]
- Test System: Commercially available RhE models such as EpiSkin™, EpiDerm™, or SkinEthic™ are used.[2]
- Procedure: The test chemical (liquid or solid) is applied directly to the surface of the RhE tissue.[14] A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently. After a defined exposure period (e.g., 60 minutes), the chemical is removed by washing.[14]
- Viability Assessment: Tissues are incubated for a post-exposure period (e.g., 42 hours).[14] Cell viability is then measured using the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified by measuring its optical density.[15]
- Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[13][14]

Mandatory Visualizations

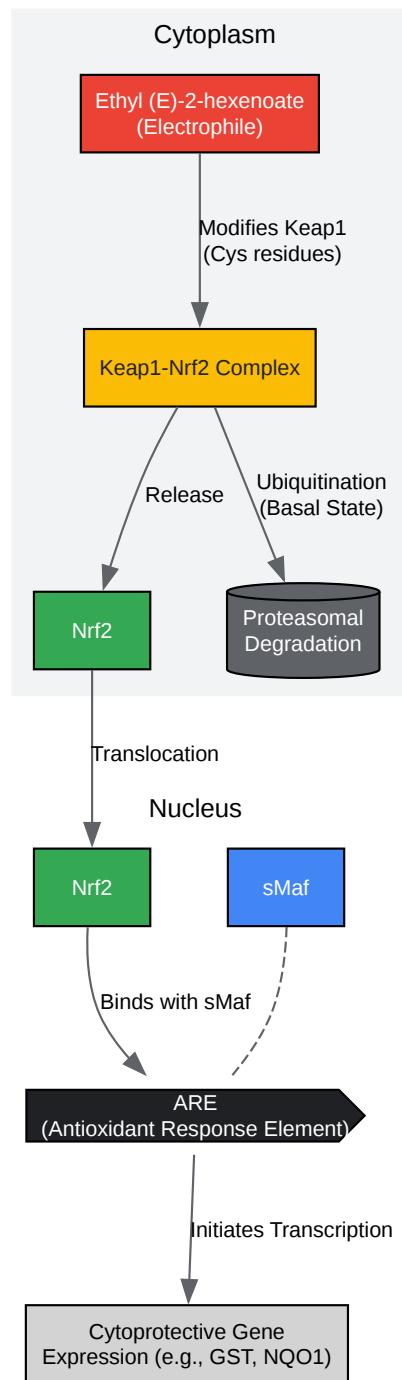
Metabolic Pathway of Ethyl (E)-2-hexenoate

Ethyl (E)-2-hexenoate, like other simple esters, is expected to be rapidly hydrolyzed by carboxylesterases in the liver, blood, and other tissues to yield ethanol and (E)-2-hexenoic acid. The resulting acid can then enter the fatty acid β -oxidation pathway to be metabolized to acetyl-CoA, which subsequently enters the citric acid cycle.

Metabolic Pathway of Ethyl (E)-2-hexenoate

[Click to download full resolution via product page](#)

Caption: Predicted metabolic pathway of **Ethyl (E)-2-hexenoate** via hydrolysis and β -oxidation.


Toxicological Mechanism: Nrf2-Keap1 Signaling Pathway

As an α,β -unsaturated carbonyl compound, **Ethyl (E)-2-hexenoate** is an electrophile that can react with nucleophilic residues, such as cysteine, on proteins.[16][17] This reactivity is central

to its potential toxicity and the cellular stress response it may induce. A key protective mechanism against such electrophiles is the activation of the Nrf2-Keap1 signaling pathway, which upregulates the expression of antioxidant and phase II detoxification enzymes.[8][18]

- Under Basal Conditions: The transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.
- Activation by Electrophiles: Electrophiles like **Ethyl (E)-2-hexenoate** can covalently modify reactive cysteine sensors on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.
- Nrf2 Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Nrf2-Keap1 Pathway Activation by Electrophiles

[Click to download full resolution via product page](#)

Caption: Activation of the Nrf2 antioxidant response pathway by electrophilic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. thepsc.eu [thepsci.eu]
- 3. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. scribd.com [scribd.com]
- 6. Ethyl trans-2-hexenoate | C8H14O2 | CID 5364778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ETHYL 2-HEXENOATE (mixture of isomers) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ethyl (E)-2-hexenoate, 27829-72-7 [thegoodsentscompany.com]
- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. x-cellr8.com [x-cellr8.com]
- 15. oecd.org [oecd.org]
- 16. Molecular Mechanisms of the Conjugated α,β -Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. α,β -Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 18. scilit.com [scilit.com]
- To cite this document: BenchChem. [Toxicological data and safety assessment of Ethyl (E)-2-hexenoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075292#toxicological-data-and-safety-assessment-of-ethyl-e-2-hexenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com